

# Applications of Fullerene C70 in Perovskite Solar Cells: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: Fullerene C70

Cat. No.: B051282

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This document provides detailed application notes and experimental protocols for the utilization of **Fullerene C70** in the fabrication of high-performance perovskite solar cells (PSCs).

**Fullerene C70**, a structural variant of buckminsterfullerene, offers unique electronic and physical properties that can be leveraged to enhance the efficiency, stability, and charge transport dynamics within PSCs. This guide covers the primary applications of C70 as an electron transport layer (ETL), a functional additive within the perovskite active layer, and as a surface passivating agent.

## Fullerene C70 as an Electron Transport Layer (ETL)

**Fullerene C70** is an excellent candidate for the ETL in both conventional (n-i-p) and inverted (p-i-n) PSC architectures due to its high electron mobility, suitable LUMO energy level for efficient electron extraction from the perovskite layer, and its ability to form smooth and uniform films.

## Rationale for using C70 as an ETL

The primary role of the ETL is to selectively extract and transport electrons from the perovskite absorber to the cathode while blocking holes. C70 fulfills this role effectively due to several key properties:

- **High Electron Mobility:** Pristine fullerenes like C70 possess intrinsically higher electron mobility compared to their derivatives, facilitating efficient charge transport and reducing charge recombination.
- **Energy Level Alignment:** The Lowest Unoccupied Molecular Orbital (LUMO) of C70 (around -4.2 eV) aligns well with the conduction band of typical perovskite materials (around -3.9 eV), providing a sufficient driving force for electron extraction.<sup>[1]</sup>
- **Hole Blocking:** The deep Highest Occupied Molecular Orbital (HOMO) level of C70 acts as an effective barrier for holes, preventing their leakage to the cathode and reducing recombination losses.
- **Hysteresis Reduction:** Fullerene-based ETLs have been shown to mitigate the undesirable current density-voltage (J-V) hysteresis often observed in PSCs.<sup>[2]</sup>

## Experimental Protocols for C70 ETL Deposition

This method is cost-effective and suitable for large-area device fabrication.

Protocol:

- **Solution Preparation:**
  - Prepare a C70 solution by dissolving C70 powder in a suitable organic solvent, such as chlorobenzene or o-dichlorobenzene (ODCB), at a concentration of 1-2 mg/mL.
  - Stir the solution on a hot plate at a low temperature (e.g., 40-60 °C) for several hours in an inert atmosphere (e.g., nitrogen-filled glovebox) to ensure complete dissolution.
  - Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.
- **Substrate Preparation:**
  - Prepare pre-patterned indium tin oxide (ITO) coated glass substrates.
  - Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

- Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to enhance the wettability of the surface.
- C70 Layer Deposition:
  - Transfer the cleaned substrates into a nitrogen-filled glovebox.
  - Deposit the C70 solution onto the substrate via spin coating. A typical two-step program is:
    - Step 1: 1000 rpm for 10 seconds (for spreading the solution).
    - Step 2: 4000 rpm for 30 seconds.
  - Anneal the C70-coated substrate at 80-100 °C for 10 minutes to remove residual solvent. The optimal thickness of the C70 layer is typically between 20-40 nm.

This method offers precise control over the film thickness and results in highly uniform and pure films.

Protocol:

- Substrate Preparation:
  - Prepare and clean the substrates as described in the solution-processing method (Section 1.2.1, step 2).
- Thermal Evaporation:
  - Place the cleaned substrates in a high-vacuum thermal evaporation chamber.
  - Load high-purity C70 powder into a suitable evaporation source (e.g., a quartz crucible).
  - Evacuate the chamber to a base pressure of at least  $10^{-6}$  Torr.
  - Deposit the C70 layer at a rate of 0.1-0.3 Å/s. The thickness of the layer should be monitored in-situ using a quartz crystal microbalance. A typical thickness for the C70 ETL is 20-30 nm.

## C70/C60 Bilayer ETL for Enhanced Performance

A bilayer ETL consisting of a thin layer of C70 in direct contact with the perovskite followed by a thicker layer of C60 can further enhance device performance. The C70 layer provides strong electron extraction and defect passivation at the interface, while the C60 layer, with its higher electron mobility, ensures efficient charge transport.[3]

Protocol (Thermal Evaporation):

- Follow the thermal evaporation protocol as described in Section 1.2.2.
- First, deposit an ultrathin C70 layer (e.g., 5 nm) directly onto the perovskite film.
- Subsequently, deposit a thicker C60 layer (e.g., 20-25 nm) on top of the C70 layer.

### Data Presentation: C70 as an ETL

| Device Architect ure             | C70 Depositio n Method | Voc (V) | Jsc (mA/cm <sup>2</sup> ) | FF (%) | PCE (%) | Referenc e |
|----------------------------------|------------------------|---------|---------------------------|--------|---------|------------|
| Planar n-i-p                     | Thermal Evaporatio n   | 1.05    | 21.3                      | 78     | 17.5    | [4]        |
| Inverted p-i-n                   | Solution-Processing    | 1.08    | 22.5                      | 75     | 18.2    |            |
| Inverted p-i-n (C70/C60 bilayer) | Thermal Evaporatio n   | 1.153   | 25.12                     | 84.63  | 24.51   | [3]        |

## Fullerene C70 as a Perovskite Additive

Incorporating C70 or its derivatives as an additive directly into the perovskite precursor solution can improve the quality of the perovskite film, passivate defects, and enhance charge extraction.

## Rationale for using C70 as an Additive

- **Improved Crystallinity:** Fullerene additives can act as nucleation sites, promoting the growth of larger perovskite grains with fewer grain boundaries.
- **Defect Passivation:** C70 molecules can fill vacancies and passivate uncoordinated lead ions ( $\text{Pb}^{2+}$ ) at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination.
- **Enhanced Charge Transport:** The presence of C70 within the perovskite matrix can facilitate electron transport to the ETL.

## Experimental Protocol for C70 Derivative as an Additive

This protocol is based on the use of a C70 bisadduct derivative.

Protocol:

- **Perovskite Precursor Solution Preparation:**
  - Prepare the desired perovskite precursor solution (e.g., a solution of FAI,  $\text{PbI}_2$ , MABr, and  $\text{PbBr}_2$  in a DMF:DMSO mixed solvent).
- **Additive Solution Preparation:**
  - Dissolve the C70 bisadduct derivative in chlorobenzene to prepare a stock solution (e.g., 1 mg/mL).
- **Incorporation of the Additive:**
  - Add a specific volume of the C70 derivative solution to the perovskite precursor solution. The final concentration of the additive is typically in the range of 0.05-0.1 wt% with respect to the perovskite solids.
  - Vortex the mixed solution to ensure homogeneity.
- **Perovskite Film Deposition:**

- Deposit the perovskite precursor solution containing the C70 additive onto the substrate using a one-step spin coating method with an anti-solvent quenching step.
  - Spin coat the precursor solution (e.g., at 4000 rpm for 30 seconds).
  - During the spin coating, drip an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
- Anneal the film at a temperature appropriate for the specific perovskite composition (e.g., 100-150 °C).

## Data Presentation: C70 Derivative as an Additive

| Additive                 | Voc (V) | Jsc (mA/cm <sup>2</sup> ) | FF (%) | PCE (%) | Reference |
|--------------------------|---------|---------------------------|--------|---------|-----------|
| Control (no additive)    | 1.07    | 22.15                     | 71.41  | 16.99   | [5]       |
| C70 bisadduct (0.05 wt%) | 1.08    | 22.89                     | 74.98  | 18.59   | [5]       |

## Fullerene C70 for Surface Passivation

Applying a thin layer of C70 on top of the perovskite film can effectively passivate surface defects, leading to reduced charge recombination and improved device stability.

## Rationale for C70 Surface Passivation

- **Passivation of Surface Defects:** The perovskite surface is prone to the formation of defects, such as halide vacancies, which act as charge recombination centers. C70 can interact with these defects and passivate them.
- **Improved Interfacial Contact:** A C70 passivation layer can create a more favorable interface between the perovskite and the subsequent charge transport layer, improving charge extraction.

- **Enhanced Stability:** The hydrophobic nature of C70 can help to protect the underlying perovskite layer from moisture ingress, thereby improving the long-term stability of the device.

## Experimental Protocol for C70 Surface Passivation

Protocol:

- **Perovskite Film Fabrication:**
  - Deposit the perovskite film on the substrate according to standard procedures.
- **C70 Passivation Layer Deposition:**
  - Prepare a dilute solution of C70 in a non-polar solvent that does not dissolve the perovskite layer, such as toluene or chlorobenzene (e.g., 0.5-1 mg/mL).
  - Deposit the C70 solution onto the perovskite film via spin coating at a high speed (e.g., 4000-5000 rpm) for a short duration (e.g., 20-30 seconds) to form a very thin passivation layer.
  - Alternatively, deposit an ultra-thin layer of C70 (e.g., 1-5 nm) via thermal evaporation as described in Section 1.2.2.
- **Deposition of Subsequent Layers:**
  - Proceed with the deposition of the hole transport layer (for n-i-p devices) or the cathode (for p-i-n devices) on top of the C70 passivation layer.

## Characterization Protocols

### Current Density-Voltage (J-V) Measurements

Protocol:

- **Equipment:** Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm<sup>2</sup>) and a source measure unit.

- Masking: Use a metal mask with a defined aperture (e.g., 0.09 cm<sup>2</sup>) to accurately define the active area of the solar cell.
- Scanning Parameters:
  - Scan Direction: Perform both forward (from negative to positive bias) and reverse (from positive to negative bias) scans to evaluate any hysteresis.
  - Scan Rate: Use a scan rate of 20-100 mV/s.
  - Voltage Range: Scan from approximately -0.2 V to 1.2 V.
- Data Extraction: Extract the key photovoltaic parameters: open-circuit voltage (V<sub>oc</sub>), short-circuit current density (J<sub>sc</sub>), fill factor (FF), and power conversion efficiency (PCE).

## External Quantum Efficiency (EQE) Measurement

Protocol:

- Equipment: Use a dedicated EQE measurement system consisting of a light source, a monochromator, a chopper, and a lock-in amplifier.
- Calibration: Calibrate the system using a certified reference photodiode.
- Measurement:
  - Illuminate the perovskite solar cell with monochromatic light at different wavelengths.
  - Measure the short-circuit current generated at each wavelength.
- Calculation: The EQE is calculated as the ratio of the number of collected electrons to the number of incident photons at each wavelength.
- J<sub>sc</sub> Integration: Integrate the EQE spectrum with the AM 1.5G solar spectrum to obtain the calculated J<sub>sc</sub>, which should be in good agreement with the J<sub>sc</sub> value from the J-V measurement.

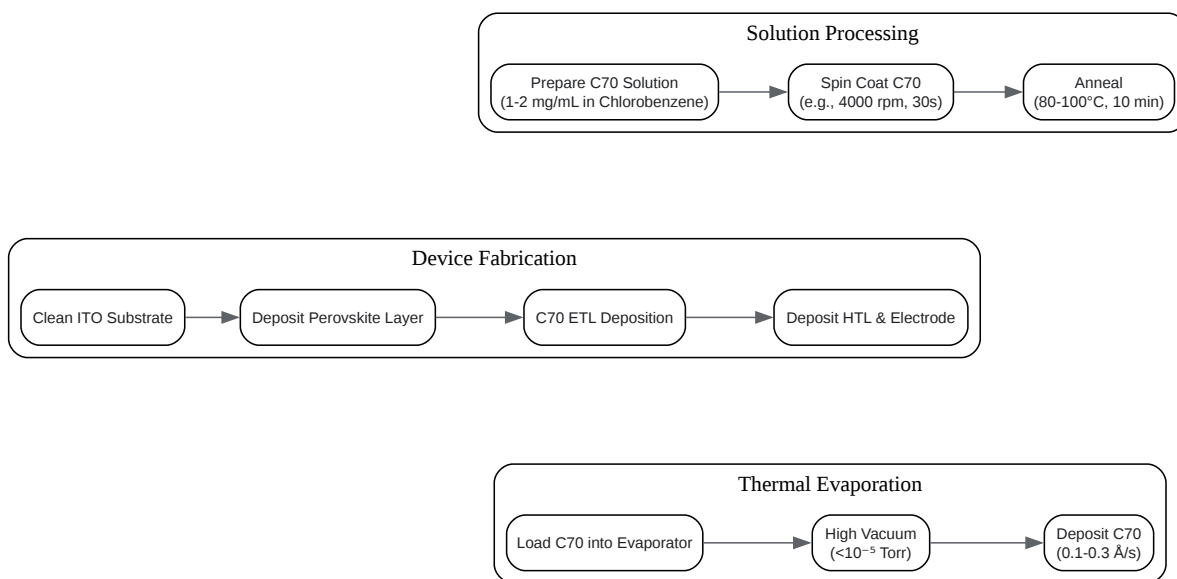
## Stability Testing

### Protocol:

Follow the International Summit on Organic Photovoltaic Stability (ISOS) protocols for standardized stability testing.

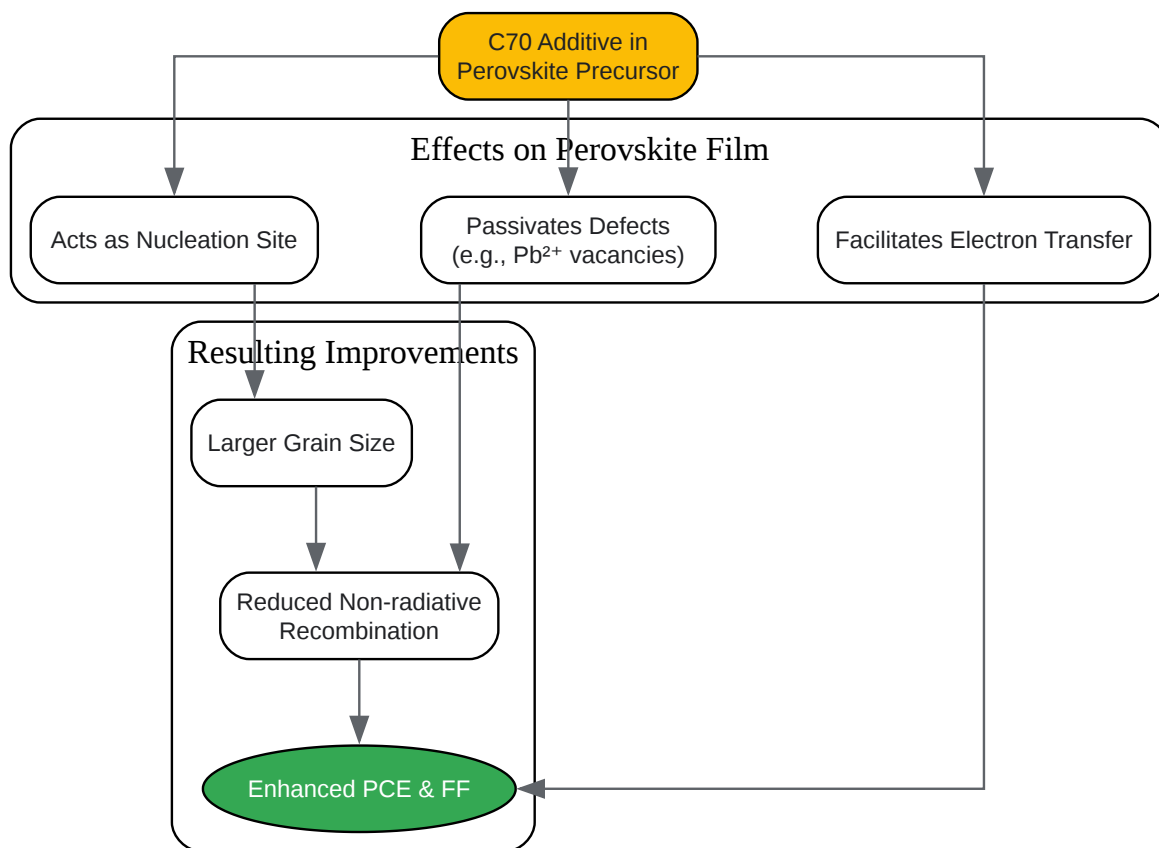
- **ISOS-D (Dark Stability):** Store the unencapsulated or encapsulated devices in the dark in a controlled environment (e.g., in a nitrogen-filled glovebox or a desiccator) at a specific temperature (e.g., 25 °C or 85 °C) and monitor their performance over time.
- **ISOS-L (Light Stability):** Continuously illuminate the devices under 1-sun intensity (AM 1.5G) at a controlled temperature. The device can be held at the maximum power point (MPP) or at open-circuit voltage.
- **ISOS-O (Outdoor Stability):** Expose the encapsulated devices to real-world outdoor conditions and monitor their performance periodically.

## Visualizations



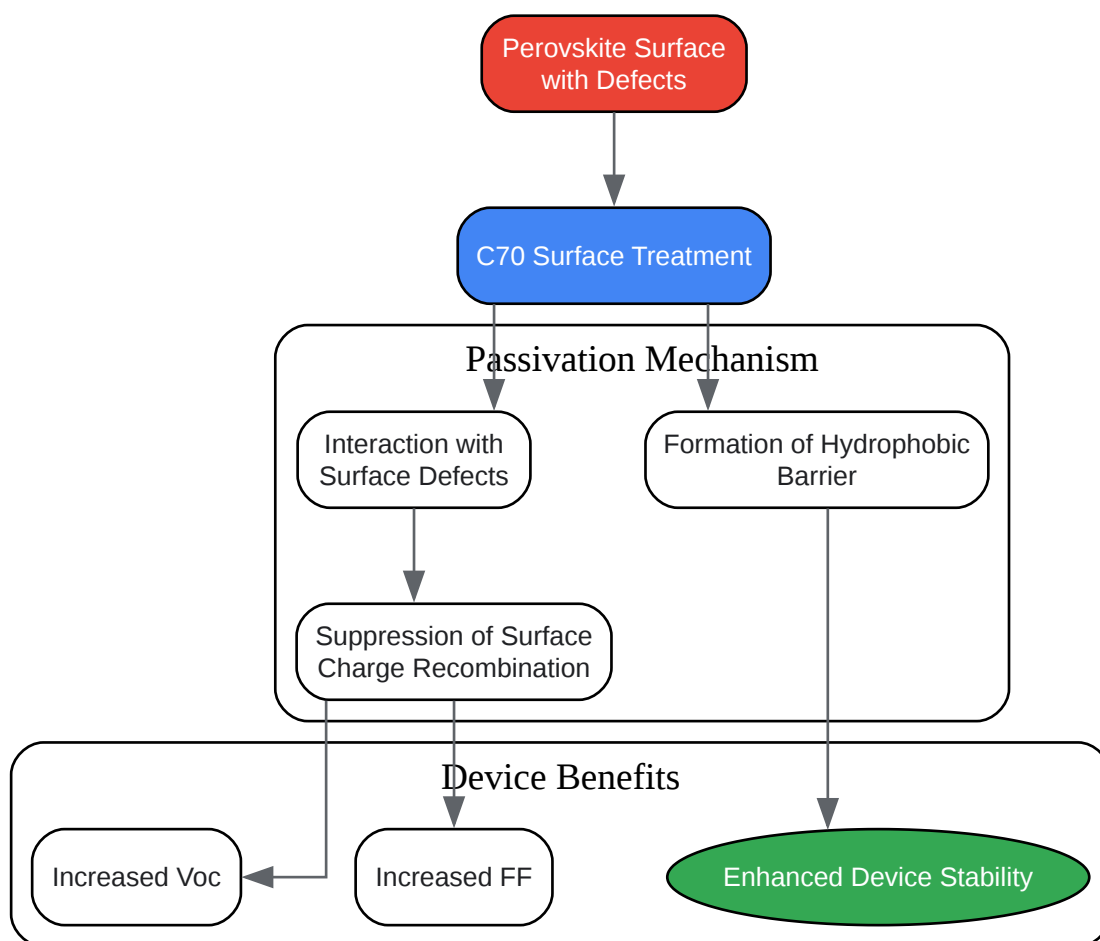
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Caption: Workflow for C70 as an Electron Transport Layer.



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Caption: Role of C70 as a perovskite additive.



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Caption: Mechanism of C70 surface passivation.

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